Lipoxygenase Inhibitory Activity: A Measurable Differentiator from C18 OxoODEs
12-Oxoheptadeca-8,10-dienoic acid is specifically documented as an inhibitor of human platelet 12-lipoxygenase (ALOX12), a key enzyme in arachidonic acid metabolism, with a measured IC50 of 2,000 nM [1]. In contrast, the structurally similar C18 oxylipins 9-oxoODE and 13-oxoODE are not characterized as direct lipoxygenase inhibitors in the primary literature; their principal known mechanism is activation of TRPV1 channels, producing a calcium signal in trigeminal neurons rather than enzyme inhibition [2]. This functional divergence makes the compound the preferred choice for experimental designs targeting the lipoxygenase pathway.
| Evidence Dimension | Human platelet 12-lipoxygenase (ALOX12) inhibition |
|---|---|
| Target Compound Data | IC50 = 2,000 nM |
| Comparator Or Baseline | 9-oxoODE and 13-oxoODE act as TRPV1 agonists; no reported lipoxygenase inhibition at comparable concentrations. |
| Quantified Difference | Qualitative functional distinction: enzyme inhibitor vs. ion channel activator. |
| Conditions | Recombinant human platelet-type N-terminally His6-tagged 12-lipoxygenase assay; arachidonic acid substrate; conjugated diene product formation. |
Why This Matters
For researchers designing lipoxygenase pathway studies, selecting 12-oxoheptadeca-8,10-dienoic acid over C18 oxoODEs avoids confounding TRPV1-mediated calcium responses and ensures target engagement with ALOX12.
- [1] BindingDB. BDBM50350397 (CHEMBL1394624). Affinity Data: IC50 2.00E+3 nM for human platelet-type 12-lipoxygenase. View Source
- [2] Patwardhan AM, Scotland PE, Akopian AN, Hargreaves KM. Activation of TRPV1 in the spinal cord by oxidized linoleic acid metabolites contributes to inflammatory hyperalgesia. Proc Natl Acad Sci U S A. 2009;106(44):18820-18824. View Source
